tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-ethynylpiperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an ethynyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate typically involves the reaction of ®-2-ethynylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used to study the effects of ethynyl and tert-butyl groups on biological systems. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the activity of drug candidates.
Industry: In the industrial sector, tert-Butyl ®-2-ethynylpiperidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
- tert-Butyl ®-2-ethynylpiperidine-1-carboxylate
- tert-Butyl ®-2-ethynylpyrrolidine-1-carboxylate
- tert-Butyl ®-2-ethynylazepane-1-carboxylate
Uniqueness: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, an ethynyl group, and a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in synthesis and research .
Properties
IUPAC Name |
tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLUYXEZAJXAC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456930-67-8 |
Source
|
Record name | tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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